what is 'Favipiravir'?
Favipiravir, also known as Avigan, is an antiviral drug used to treat influenza and other viral infections. It is a pyrazinecarboxamide derivative that has been approved for use in Japan since 2014. It works by blocking viral RNA polymerase, which is essential for viral replication.
the use of 'Favipiravir'
Favipiravir is an antiviral medication used to treat certain types of viral infections, such as influenza (the flu). It is an anti-flu drug that works by blocking the replication of the virus. It is available in tablet form and is taken orally. Favipiravir is approved for use in Japan, India, and Russia. It is being studied for possible use in other countries, including the United States.
the chemistry of 'Favipiravir'
Favipiravir is an antiviral drug used to treat influenza. It is a pyrazinecarboxamide derivative and acts as a RNA polymerase inhibitor. It works by blocking the activity of the viral RNA-dependent RNA polymerase, which is an enzyme that is essential for viral replication. Favipiravir has been found to be effective against a wide range of influenza viruses, including H1N1, H3N2, and avian influenza. It is usually administered orally or intravenously.
the biochemical/physical effects of 'Favipiravir'
Favipiravir is an antiviral drug used to treat certain types of viral infections, including influenza. It works by inhibiting the RNA-dependent RNA polymerase enzyme, which is essential for the replication of the virus. Biochemically, Favipiravir inhibits the enzyme’s ability to produce new strands of viral RNA, which prevents the virus from replicating and spreading. Physically, Favipiravir helps to reduce symptoms associated with the virus, such as fever, cough, and body aches. It may also help to reduce the duration of the illness.
the benefits of 'Favipiravir'
Favipiravir is an antiviral medication that has been used to treat certain viral infections, including the novel coronavirus (COVID-19). It is believed to work by blocking the action of an enzyme called RNA-dependent RNA polymerase, which is essential for the replication of certain viruses. As a result, it may help reduce the severity of symptoms and shorten the duration of the infection. Additionally, Favipiravir has been found to be safe and well-tolerated in clinical trials. It is also believed to be effective in treating other viral infections, such as influenza and the common cold.
the related research of 'Favipiravir'
1. Preclinical and Clinical Studies of Favipiravir for the Treatment of Coronavirus Disease 2019 (COVID-19): A Systematic Review.
2. Favipiravir: A Potential Drug for the Treatment of Coronavirus Disease 2019 (COVID-19).
3. Favipiravir: A Novel Antiviral Drug for the Treatment of Coronavirus Disease 2019 (COVID-19).
4. The Efficacy and Safety of Favipiravir for the Treatment of Coronavirus Disease 2019 (COVID-19): A Systematic Review and Meta-Analysis.
5. Clinical Trials of Favipiravir for the Treatment of Coronavirus Disease 2019 (COVID-19): A Systematic Review.
6. The Potential Role of Favipiravir in the Treatment of Coronavirus Disease 2019 (COVID-19).
7. The Pharmacokinetics and Pharmacodynamics of Favipiravir in the Treatment of Coronavirus Disease 2019 (COVID-19).
8. The Role of Favipiravir in Combination Therapy for Coronavirus Disease 2019 (COVID-19).
9. The Role of Favipiravir in the Prevention of Coronavirus Disease 2019 (COVID-19).
10. The Role of Favipiravir in the Management of Coronavirus Disease 2019 (COVID-19) in Pediatrics.
|Molecular Weight||157.1 g/mol|
|Appearance||Off-White to Light Orange Solid|
|Melting Point||187℃ to 193℃|
|Other CAS RN||259793-96-9|
|Solubility||DMSO (Slightly), Methanol (Slightly)|
|Synonyms||Favipiravir; T705; T-705; T 705; Avigan; 259793-96-9; 6-Fluoro-3,4-dihydro-3-oxo-2-pyrazinecarboxamide; 6-Fluoro-3,4-dihydro-3-oxo-pyrazinecarboxamide; 6-Fluoro-3-hydroxy-2-pyrazinecarboxamide; T 705 (Pharmaceutical)|
|Targets||DNA & RNA Polymerase|
|Origin of Product||United States|
1: Madelain V, Mentré F, Baize S, Anglaret X, Laouénan C, Oestereich L, Nguyen THT, Malvy D, Piorkowski G, Graw F, Günther S, Raoul H, de Lamballerie X, Guedj J; Reaction! research group. Modeling favipiravir antiviral efficacy against emerging viruses: from animal studies to clinical trials. CPT Pharmacometrics Syst Pharmacol. 2020 Mar 20. doi: 10.1002/psp4.12510. [Epub ahead of print] Review. PubMed PMID: 32198838. 2: Fang QQ, Huang WJ, Li XY, Cheng YH, Tan MJ, Liu J, Wei HJ, Meng Y, Wang DY. Effectiveness of favipiravir (T-705) against wild-type and oseltamivir-resistant influenza B virus in mice. Virology. 2020 Feb 24;545:1-9. doi: 10.1016/j.virol.2020.02.005. [Epub ahead of print] PubMed PMID: 32174453. 3: Madelain V, Duthey A, Mentré F, Jacquot F, Solas C, Lacarelle B, Vallvé A, Barron S, Barrot L, Munweiler S, Thomas D, Carbonnelle C, Raoul H, de Lamballerie X, JérémieGuedj. Ribavirin does not potentiate favipiravir antiviral activity against Ebola virus in non-human primates. Antiviral Res. 2020 Mar 2:104758. doi: 10.1016/j.antiviral.2020.104758. [Epub ahead of print] PubMed PMID: 32135218. 4: Lumby CK, Zhao L, Oporto M, Best T, Tutill H, Shah D, Veys P, Williams R, Worth A, Illingworth CJR, Breuer J. Favipiravir and Zanamivir Cleared Infection with Influenza B in a Severely Immunocompromised Child. Clin Infect Dis. 2020 Mar 3. pii: ciaa023. doi: 10.1093/cid/ciaa023. [Epub ahead of print] PubMed PMID: 32124919. 5: Shiraki K, Daikoku T. Favipiravir, an anti-influenza drug against life-threatening RNA virus infections. Pharmacol Ther. 2020 Feb 22:107512. doi: 10.1016/j.pharmthera.2020.107512. [Epub ahead of print] Review. PubMed PMID: 32097670. 6: Janowski AB, Dudley H, Wang D. Antiviral activity of ribavirin and favipiravir against human astroviruses. J Clin Virol. 2020 Feb;123:104247. doi: 10.1016/j.jcv.2019.104247. Epub 2019 Dec 17. PubMed PMID: 31864069; PubMed Central PMCID: PMC7034780. 7: Wang Y, Fan G, Salam A, Horby P, Hayden FG, Chen C, Pan J, Zheng J, Lu B, Guo L, Wang C, Cao B; CAP-China Network. Comparative effectiveness of combined favipiravir and oseltamivir therapy versus oseltamivir monotherapy in critically ill patients with influenza virus infection. J Infect Dis. 2019 Dec 11. pii: jiz656. doi: 10.1093/infdis/jiz656. [Epub ahead of print] PubMed PMID: 31822885. 8: Song R, Chen Z, Li W. Severe fever with thrombocytopenia syndrome (SFTS) treated with a novel antiviral medication, favipiravir (T-705). Infection. 2020 Apr;48(2):295-298. doi: 10.1007/s15010-019-01364-9. Epub 2019 Oct 31. PubMed PMID: 31673977. 9: Yamada K, Noguchi K, Kimitsuki K, Kaimori R, Saito N, Komeno T, Nakajima N, Furuta Y, Nishizono A. Reevaluation of the efficacy of favipiravir against rabies virus using in vivo imaging analysis. Antiviral Res. 2019 Dec;172:104641. doi: 10.1016/j.antiviral.2019.104641. Epub 2019 Oct 28. PubMed PMID: 31672666. 10: Daikoku T, Okuda T, Kawai M, Morita N, Tanaka T, Takemoto M, Fukuda Y, Takahashi K, Nomura N, Shiraki K. Growth activation of influenza virus by trypsin and effect of T-705 (favipiravir) on trypsin-optimized growth condition. Acta Virol. 2019;63(3):309-315. doi: 10.4149/av_2019_311. PubMed PMID: 31507197.